2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt

Descripción

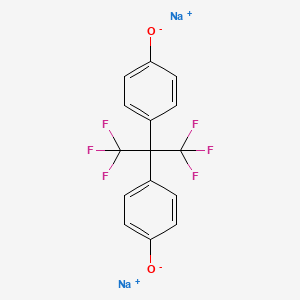

Chemical Structure and Synthesis 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt (CAS: 74938-83-3) is a fluorinated bisphenol derivative with two sodium counterions replacing the hydroxyl protons. Its molecular formula is C₁₅H₁₀F₆O₂·2Na, and it is synthesized via the reaction of 2,2-bis(4-hydroxyphenyl)hexafluoropropane (BPAF) with sodium hydroxide or another strong base. This compound is a key intermediate in the production of high-performance polymers, such as soluble aromatic polyimides, due to its ability to act as a nucleophile in aromatic substitution reactions .

Propiedades

IUPAC Name |

disodium;4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMXQPALCMNDKC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6Na2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00421938 | |

| Record name | BIS-AF-Sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74938-83-3 | |

| Record name | BIS-AF-Sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00421938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate involves several steps. One common method includes the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a phenol derivative under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The phenolate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions

Aplicaciones Científicas De Investigación

Polymer Chemistry

The primary application of 2,2-bis(4-hydroxyphenyl)hexafluoropropane, disodium salt lies in the development of advanced polymers. It is utilized in the synthesis of:

- Polyimides : These are high-performance polymers known for their thermal stability and mechanical strength. The disodium salt can be reacted with various anhydrides to produce polyimides that are suitable for aerospace and electronic applications .

- Polyamideimides : Similar to polyimides but with additional amide linkages, these materials exhibit enhanced toughness and are used in applications requiring high durability .

- Thermoplastic Elastomers : The compound is also used in creating thermoplastic elastomers that combine the properties of rubber and plastic, making them ideal for automotive and industrial applications .

Electronics

In the electronics sector, this compound is employed in the formulation of dielectric materials. Its ability to maintain performance under high temperatures makes it suitable for:

- Insulation Materials : Used in cables and circuit boards where thermal stability is crucial .

- Adhesives : The compound can enhance the thermal and mechanical properties of adhesives used in electronic assemblies .

Coatings

The compound is also applied in coatings that require excellent chemical resistance and durability. Its incorporation into coating formulations can improve:

- Corrosion Resistance : Making it suitable for protective coatings in harsh environments.

- UV Resistance : Enhancing the longevity of coatings exposed to sunlight .

Case Study 1: Aerospace Applications

A study demonstrated the use of 2,2-bis(4-hydroxyphenyl)hexafluoropropane-based polyimides in aerospace components. These materials exhibited superior thermal stability (up to 300°C) and mechanical properties compared to traditional polymers. The research highlighted their potential for use in aircraft interiors and structural components where lightweight and heat-resistant materials are essential .

Case Study 2: Electronics Industry

Another investigation focused on the use of this compound in developing high-performance dielectric materials for capacitors. The results indicated that capacitors made with BIS-AF sodium salt exhibited lower dielectric losses and higher breakdown voltages than those made with conventional materials, making them ideal for high-frequency applications .

Mecanismo De Acción

The mechanism of action of disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate involves its interaction with various molecular targets. The phenolate group can form strong hydrogen bonds with biological molecules, while the hexafluoropropane group enhances the compound’s stability and lipophilicity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Key Properties

- Solubility: Enhanced water solubility compared to its non-salt form (BPAF) due to ionic dissociation.

- Thermal Stability : The hexafluoropropane backbone imparts exceptional thermal resistance, making it suitable for high-temperature polymer applications.

- Applications : Primarily used in synthesizing polyimides for electronics, coatings, and membranes .

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|---|

| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (BPAF) | 1478-61-1 | C₁₅H₁₀F₆O₂ | 336.24 | Hydroxyl, hexafluoropropane | Vulcanizing agent, polymer precursor |

| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt | 74938-83-3 | C₁₅H₁₀F₆O₂·2Na | 382.22 | Phenolate (sodium salt) | Polyimide synthesis, high-performance membranes |

| Bisphenol A disodium salt (BPA-Na₂) | 80-05-7 (BPA) | C₁₅H₁₄O₂·2Na | 264.26 | Phenolate (sodium salt) | Epoxy resins, polycarbonates |

| 4,4'-Dihydroxydiphenyl sulfone (BPS) | 80-09-1 | C₁₂H₁₀O₄S | 250.27 | Sulfone, hydroxyl | BPA alternative in thermal paper |

Structural and Functional Differences

Fluorination Effects: The hexafluoropropane group in BPAF and its disodium salt provides superior chemical inertness and thermal stability compared to non-fluorinated analogs like BPA disodium salt. Fluorine atoms reduce electron density, enhancing resistance to oxidation and degradation . BPAF disodium salt exhibits higher solubility in polar solvents than BPAF, facilitating its use in polymer synthesis .

Limited data exist on the disodium salt’s toxicity, but its ionic nature may reduce bioavailability compared to neutral BPAF .

Polymer Compatibility :

- BPAF disodium salt is preferred over BPA-Na₂ in fluorinated polyimides due to its compatibility with fluorinated dianhydrides (e.g., 6FDA), yielding materials with low dielectric constants and high optical clarity .

- BPS, a sulfonated analog, is less thermally stable but widely used as a BPA alternative in thermal paper due to its lower cost .

Key Findings :

- BPAF disodium salt outperforms BPA-Na₂ and BPS in thermal stability, making it ideal for aerospace and electronics applications .

- Fluorinated polyimides derived from BPAF disodium salt exhibit lower dielectric constants , critical for high-frequency circuits .

Regulatory and Commercial Considerations

- Cost : BPAF disodium salt is more expensive than BPA-Na₂ due to fluorine content and specialized synthesis routes .

Actividad Biológica

2,2-Bis(4-hydroxyphenyl)hexafluoropropane, disodium salt (commonly referred to as bisphenol AF or BPAF) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

- Chemical Formula : C12H8F6O2Na2

- CAS Number : 74938-83-3

- Molecular Weight : 336.23 g/mol

BPAF primarily functions through its interaction with specific molecular targets, which may include enzymes, receptors, and nucleic acids. Its biological activity is characterized by:

- Inhibition of Cell Proliferation : Studies indicate that BPAF can inhibit the proliferation of breast cancer-derived cell lines such as MCF-7 and HCC1954 by interfering with cell cycle progression and growth-related pathways .

- Enzyme Interaction : The compound has been shown to bind to various enzymes, potentially modulating their activity and influencing biochemical pathways critical for cell survival and proliferation.

Anticancer Activity

BPAF exhibits significant anticancer properties, particularly against breast cancer cell lines. Key findings include:

- Cell Proliferation Inhibition : In vitro studies demonstrate that BPAF effectively inhibits the growth of MCF-7 cells, with IC50 values indicating potent activity at low concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Inhibition of cell cycle progression |

| HCC1954 | 15 | Induction of apoptosis |

Antimicrobial Activity

BPAF also shows promising antimicrobial properties. Research indicates its effectiveness against various bacterial strains:

- Antibacterial Activity : BPAF has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 156.47 µM depending on the strain .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Case Studies

Several studies have explored the biological effects of BPAF:

-

Study on Breast Cancer Cells :

- Researchers investigated the effects of BPAF on MCF-7 cells and found that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.

- Antimicrobial Efficacy Study :

Biochemical Pathways

BPAF is involved in several metabolic pathways:

- Metabolism : It undergoes phase I and phase II metabolic reactions primarily in the liver, where it interacts with various enzymes and cofactors, influencing its pharmacokinetics and toxicity profile .

- Transport Mechanisms : The uptake of BPAF into cells is facilitated by organic anion-transporting polypeptides (OATPs), which are crucial for its distribution within tissues.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 2,2-bis(4-hydroxyphenyl)hexafluoropropane disodium salt, and how do reaction conditions influence purity?

- Methodology : Synthesis typically involves sulfonation or phosphorylation of the phenolic hydroxyl groups in 2,2-bis(4-hydroxyphenyl)hexafluoropropane, followed by neutralization with sodium hydroxide. Key steps include:

- Precursor preparation : Fluorinated aromatic compounds (e.g., hexafluoropropane derivatives) are reacted with phenol derivatives under acidic catalysis .

- Neutralization : The intermediate is treated with NaOH to form the disodium salt. Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C for aromatic protons and fluorine coupling) .

Q. How is the compound characterized for structural confirmation and batch consistency?

- Analytical workflow :

- FT-IR : Peaks at 1240 cm⁻¹ (C-F stretching) and 3400 cm⁻¹ (phenolic O-H, pre-salt form) .

- Mass spectrometry (HRMS) : Exact mass matching [M-Na₂ + 2H]⁺ or [M]²⁻ ions to confirm molecular formula.

- ¹⁹F NMR : Distinct CF₃ coupling patterns (e.g., -63 ppm for hexafluoropropane backbone) .

- Batch validation : Use USP/Ph.Eur. guidelines for sodium salts, including loss on drying (<1.0%) and residual solvent analysis (GC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s solubility and stability in aqueous buffers?

- Issue : Discrepancies in solubility (e.g., 20–50 mg/mL in water) and pH-dependent degradation reported in literature.

- Methodology :

- Solubility profiling : Use dynamic light scattering (DLS) to detect micelle formation in concentrated solutions.

- Stability studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. For example, degradation products (e.g., free phenol derivatives) increase by >5% under alkaline conditions (pH >9) .

- Buffering agents : Phosphate buffers (pH 6–8) minimize hydrolysis; avoid Tris-based buffers due to nucleophilic interference .

Q. What mechanistic insights exist for its role as a phosphatase substrate, and how can assay conditions be optimized?

- Application : Acts as a chromogenic substrate for alkaline phosphatase (ALP) via cleavage of the phosphate group, releasing 4-nitrophenol (λmax = 405 nm).

- Optimization :

- Kinetic assays : Vary substrate concentration (0.1–2.0 mM) in 50 mM carbonate buffer (pH 10.0) with 1 mM MgCl₂. Calculate Km and Vmax using Lineweaver-Burk plots .

- Interference control : Pre-treat samples with EDTA to inhibit metalloproteases. Validate specificity via ALP inhibitors (e.g., levamisole) .

Q. How does the compound’s fluorinated structure influence its interaction with lipid bilayers or protein targets?

- Mechanistic studies :

- Molecular dynamics (MD) simulations : Compare with non-fluorinated analogs to assess hydrophobic/hydrophilic balance. Fluorine atoms enhance membrane permeability (logP = 1.8 vs. 2.5 for non-fluorinated analogs) .

- Protein binding : Use surface plasmon resonance (SPR) to measure affinity for serum albumin (KD ≈ 10⁻⁶ M) .

- Contradictions : Conflicting reports on cytotoxicity; mitigate via ROS scavenger assays (e.g., DCFH-DA) to rule out oxidative stress artifacts .

Methodological Best Practices

Q. What protocols ensure reliable preparation of stock solutions for long-term storage?

- Guidelines :

- Solvent selection : Use deionized water (18.2 MΩ·cm) with 0.01% sodium azide to prevent microbial growth.

- Lyophilization : For dry storage, pre-freeze at -80°C and lyophilize for 48 hours. Reconstitute with degassed buffer to avoid oxidation .

- Stability monitoring : Monthly HPLC checks for degradation; discard if >2% impurity detected .

Q. How can researchers address batch-to-batch variability in catalytic or enzymatic studies?

- Quality control :

- Certificates of Analysis (CoA) : Demand from suppliers for residual fluoride (ICP-MS, <50 ppm) and sodium counterion quantification (ion chromatography) .

- Internal standardization : Spike with deuterated internal standards (e.g., d₄-4-nitrophenol) during assays to normalize enzymatic activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.